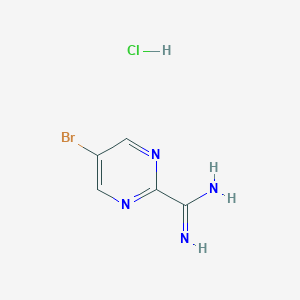![molecular formula C10H17NO B13676631 Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)
Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol is a spirocyclic compound characterized by its unique structure where two rings share a single spiro carbon atom. This compound belongs to the class of spiro heterocycles, which are known for their rigidity and potential biological activities . The inherent structural rigidity of spirocyclic compounds often results in a decrease in conformational entropy penalty during interactions with molecular targets, making them attractive for medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of azomethine ylides with olefinic dipolarophiles . Azomethine ylides can be generated in situ from the reaction of isatin with N-methylglycine, phenylglycine, or proline . The reaction conditions often include the use of a base catalyst and heating to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol may involve scalable synthetic routes such as the Corey–Chaykovsky reaction, which utilizes dimethyloxosulfonium methylide to form spiro compounds . This method is advantageous due to its high yield and regioselectivity .
化学反応の分析
Types of Reactions
Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of nitrene intermediates.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted spiro compounds.
科学的研究の応用
Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antiproliferative activities against various cancer cell lines.
Medicine: Explored for its potential as an antioxidant and antimicrobial agent.
Industry: Utilized in the development of new materials with unique mechanical properties.
作用機序
The mechanism of action of spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol involves its interaction with molecular targets through its rigid spirocyclic structure. This rigidity allows for specific binding to enzymes and receptors, potentially inhibiting their activity . The compound’s antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .
類似化合物との比較
Similar Compounds
Spiro-azetidin-2-one derivatives: Known for their antibiotic properties.
Spiro-pyrrolidine derivatives: Exhibited higher antiproliferative activity in certain cancer cell lines.
Spiro-indolone derivatives: Used in the synthesis of bioactive molecules.
Uniqueness
Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol is unique due to its specific spirocyclic structure, which imparts rigidity and enhances its binding affinity to molecular targets. This structural feature distinguishes it from other spiro compounds and contributes to its diverse biological activities .
特性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol |
InChI |
InChI=1S/C10H17NO/c12-8-10-2-1-5-11(10)7-9(6-10)3-4-9/h12H,1-8H2 |
InChIキー |
BIBLKYWBKVEVAH-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC3(CC3)CN2C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


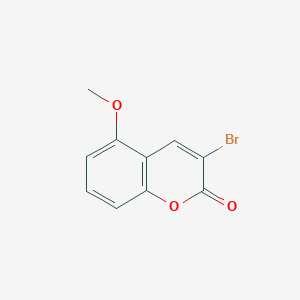
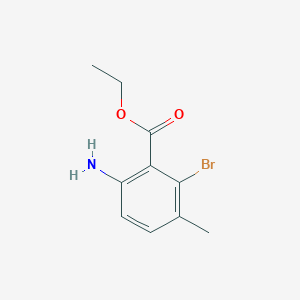
![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)
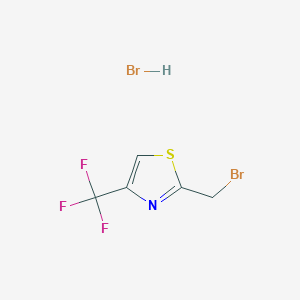

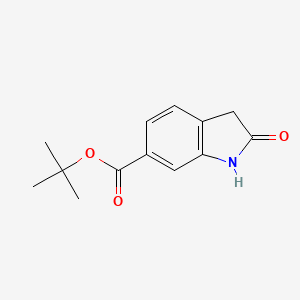
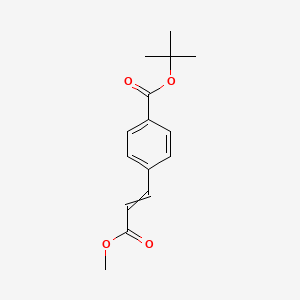
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B13676595.png)
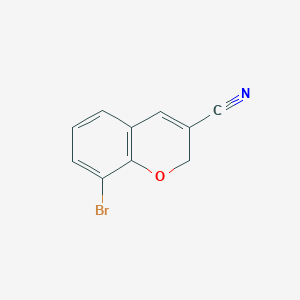
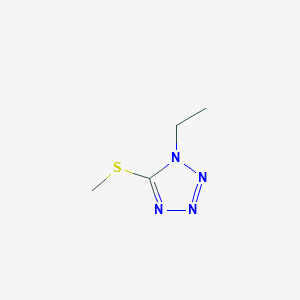
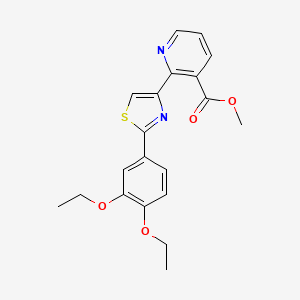
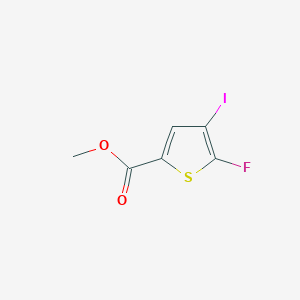
![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
